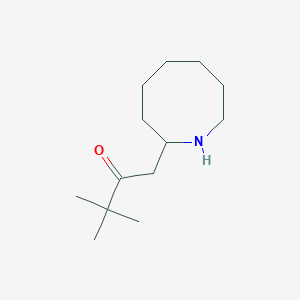
1-(Azocan-2-yl)-3,3-dimethylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azocan-2-yl)-3,3-dimethylbutan-2-one is a chemical compound that belongs to the class of azocanes, which are nitrogen-containing heterocycles This compound is characterized by its unique structure, which includes an azocane ring attached to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one typically involves the reaction of azocane derivatives with appropriate ketones under controlled conditions. One common method involves the use of azocane and 3,3-dimethylbutan-2-one in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The azocane ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Substitution: Formation of substituted azocane derivatives with various functional groups.
Scientific Research Applications
1-(Azocan-2-yl)-3,3-dimethylbutan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one involves its interaction with molecular targets and pathways within biological systems. The azocane ring can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The ketone group may also participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
- 2-(Azocan-2-yl)cyclohexan-1-one
- 5-(Azocan-2-yl)-2-fluoroaniline
- 1-(Azocan-2-yl)-3-methylbutan-2-one
Uniqueness: 1-(Azocan-2-yl)-3,3-dimethylbutan-2-one is unique due to its specific structural features, such as the presence of a dimethyl-substituted butanone moiety
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
1-(azocan-2-yl)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H25NO/c1-13(2,3)12(15)10-11-8-6-4-5-7-9-14-11/h11,14H,4-10H2,1-3H3 |
InChI Key |
UXESMWRJWIUHHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC1CCCCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


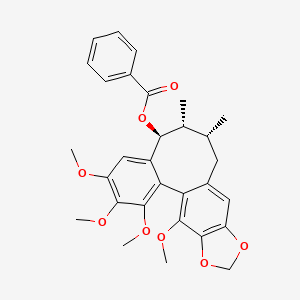
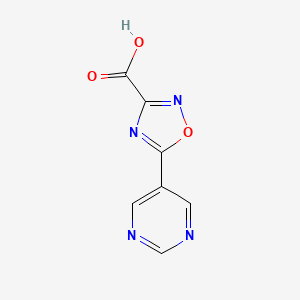
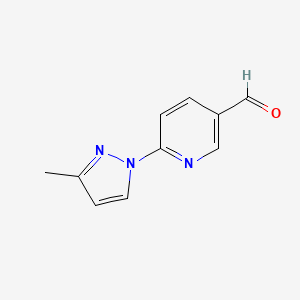

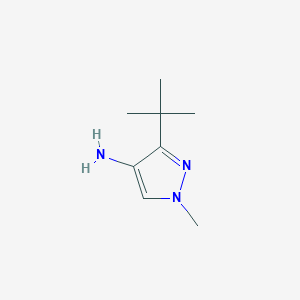
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068625.png)
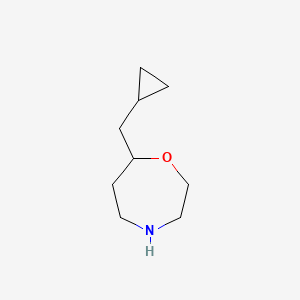
![3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B13068640.png)
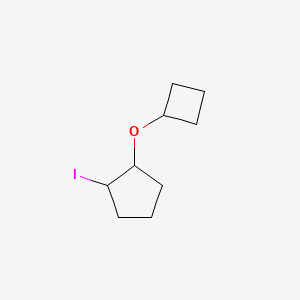
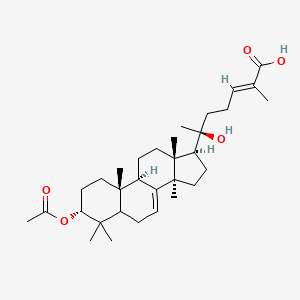

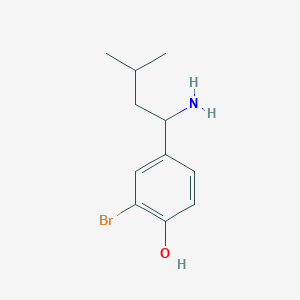
![2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13068687.png)
![3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068696.png)
